

Spectroscopic Profile of 1-Bromo-2-methylpentane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Bromo-2-methylpentane**

Cat. No.: **B146034**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **1-bromo-2-methylpentane** ($C_6H_{13}Br$). This document details the mass spectrometry, ^{13}C nuclear magnetic resonance (NMR), 1H NMR, and infrared (IR) spectroscopy data, along with the experimental protocols for their acquisition. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **1-bromo-2-methylpentane**.

Mass Spectrometry Data

Table 1: Mass Spectrometry Fragmentation Pattern for **1-Bromo-2-methylpentane**

m/z	Proposed Fragment Ion	Notes
164/166	$[\text{C}_6\text{H}_{13}\text{Br}]^{+\bullet}$	Molecular ion peak ($\text{M}^{+\bullet}$), showing the characteristic isotopic pattern for bromine (^{79}Br and ^{81}Br).
135/137	$[\text{C}_5\text{H}_{10}\text{Br}]^+$	Loss of a methyl radical ($\bullet\text{CH}_3$).
121/123	$[\text{C}_4\text{H}_8\text{Br}]^+$	Loss of an ethyl radical ($\bullet\text{C}_2\text{H}_5$).
107/109	$[\text{C}_3\text{H}_6\text{Br}]^+$	Loss of a propyl radical ($\bullet\text{C}_3\text{H}_7$).
85	$[\text{C}_6\text{H}_{13}]^+$	Loss of a bromine radical ($\bullet\text{Br}$).
57	$[\text{C}_4\text{H}_9]^+$	Base peak, corresponding to a stable tertiary butyl cation.
43	$[\text{C}_3\text{H}_7]^+$	Isopropyl cation.
41	$[\text{C}_3\text{H}_5]^+$	Allyl cation.
29	$[\text{C}_2\text{H}_5]^+$	Ethyl cation.

Note: The presence of bromine isotopes (^{79}Br and ^{81}Br) in approximately a 1:1 ratio results in characteristic doublets for bromine-containing fragments, separated by 2 m/z units.

^{13}C Nuclear Magnetic Resonance (NMR) Data

Table 2: ^{13}C NMR Chemical Shifts for **1-Bromo-2-methylpentane**

Carbon Atom	Chemical Shift (δ) in ppm
C1 (-CH ₂ Br)	~39
C2 (-CH)	~40
C3 (-CH ₂)	~37
C4 (-CH ₂)	~20
C5 (-CH ₃)	~14
C2-CH ₃	~19

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. Data is referenced from publicly available spectral databases.

¹H Nuclear Magnetic Resonance (NMR) Data

A detailed experimental ¹H NMR spectrum for **1-bromo-2-methylpentane** is not readily available in public databases. However, based on the structure and data from analogous compounds like 1-bromo-2-methylpropane, the following proton signals are predicted.[\[1\]](#)

Table 3: Predicted ¹H NMR Data for **1-Bromo-2-methylpentane**

Proton(s)	Predicted Chemical Shift (δ) in ppm	Predicted Multiplicity	Predicted Coupling Constant (J) in Hz
H1 (-CH ₂ Br)	3.2 - 3.4	Doublet of doublets (dd)	~ 10, ~ 4
H2 (-CH)	1.8 - 2.0	Multiplet (m)	-
H3, H4 (-CH ₂ CH ₂ -)	1.2 - 1.6	Multiplet (m)	-
H5 (-CH ₃)	0.9	Triplet (t)	~ 7
H2-CH ₃	1.0	Doublet (d)	~ 7

Note: These are predicted values. The actual spectrum may show more complex splitting patterns due to diastereotopicity of the C1 protons.

Infrared (IR) Spectroscopy Data

A detailed peak list for the IR spectrum of **1-bromo-2-methylpentane** is not consistently available. The expected characteristic absorption bands are based on the functional groups present in the molecule.[\[2\]](#)

Table 4: Characteristic Infrared Absorption Bands for **1-Bromo-2-methylpentane**

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
2960 - 2850	C-H stretch (alkane)	Strong
1465 - 1450	C-H bend (methylene and methyl)	Medium
1380 - 1370	C-H bend (methyl)	Medium
~650 - 550	C-Br stretch	Strong

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

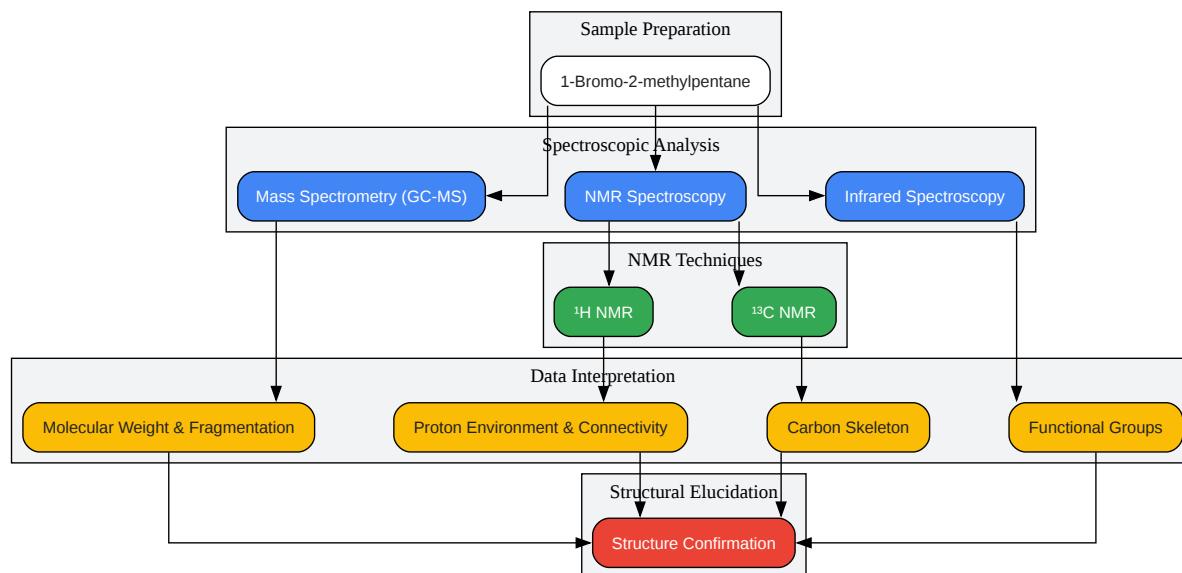
Mass Spectrometry (Gas Chromatography-Mass Spectrometry - GC-MS)

- Sample Preparation: A dilute solution of **1-bromo-2-methylpentane** is prepared in a volatile organic solvent such as dichloromethane or hexane.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.
- GC Conditions:
 - Injector Temperature: 250 °C
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

- Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Conditions:
 - Ion Source Temperature: 230 °C
 - Electron Energy: 70 eV
 - Mass Range: m/z 20 - 200
 - Scan Rate: 2 scans/second
- Data Analysis: The resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to **1-bromo-2-methylpentane** are analyzed. The fragmentation pattern is interpreted to confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **1-bromo-2-methylpentane** is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- ¹³C NMR Acquisition:
 - Pulse Program: A standard proton-decoupled pulse sequence is used.
 - Spectral Width: 0 - 60 ppm
 - Number of Scans: 128 or more to achieve adequate signal-to-noise ratio.
 - Relaxation Delay: 2 seconds.
- ¹H NMR Acquisition:


- Pulse Program: A standard single-pulse experiment.
- Spectral Width: 0 - 5 ppm
- Number of Scans: 16
- Relaxation Delay: 1 second.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS. For ^1H NMR, the signals are integrated, and coupling constants are measured.

Infrared (IR) Spectroscopy

- Sample Preparation: As **1-bromo-2-methylpentane** is a liquid, the spectrum is typically acquired using a neat sample. A drop of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
- Acquisition:
 - Spectral Range: 4000 - 400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 16
- Data Analysis: A background spectrum of the clean salt plates is first recorded and subtracted from the sample spectrum. The resulting transmittance or absorbance spectrum is analyzed to identify the characteristic absorption bands.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **1-bromo-2-methylpentane**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic identification of **1-bromo-2-methylpentane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ^1H proton nmr spectrum of 1-bromo-2-methylpropane C4H9Br ($\text{CH}_3\text{CHCH}_2\text{Br}$) low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-bromo-2-methylpropane ^1H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. infrared spectrum of 1-bromo-2-methylpropane C4H9Br ($\text{CH}_3\text{CHCH}_2\text{Br}$) prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-Bromo-2-methylpentane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b146034#1-bromo-2-methylpentane-spectroscopic-data\]](https://www.benchchem.com/product/b146034#1-bromo-2-methylpentane-spectroscopic-data)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com